4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
CAS No.: 941966-79-6
Cat. No.: VC11892852
Molecular Formula: C21H23N3O7S
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941966-79-6 |
|---|---|
| Molecular Formula | C21H23N3O7S |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C21H23N3O7S/c1-28-16-12-14(13-17(29-2)19(16)30-3)20-23-24-21(31-20)22-18(25)10-7-11-32(26,27)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24,25) |
| Standard InChI Key | CYVRMDZYIAATCO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide delineates its key structural components:
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A 1,3,4-oxadiazole heterocycle at position 2, substituted with a 3,4,5-trimethoxyphenyl group.
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A butanamide chain linked to the oxadiazole nitrogen, terminating in a benzenesulfonyl moiety.
The molecular formula is , yielding a molecular weight of 512.51 g/mol (calculated via PubChem algorithms ).
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.51 g/mol |
| Heterocyclic Core | 1,3,4-Oxadiazole |
| Substituents | 3,4,5-Trimethoxyphenyl, Benzenesulfonyl |
| CAS Registry Number | Not yet assigned |
Spectroscopic Characterization
While specific spectral data for this compound remain unpublished, analogous 1,3,4-oxadiazoles exhibit characteristic signals:
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NMR: NMR typically shows singlet peaks for methoxy groups (δ 3.70–3.90 ppm) and aromatic protons (δ 6.80–7.90 ppm) . The benzenesulfonyl group produces distinct deshielded aromatic signals.
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IR: Stretching vibrations for sulfonyl (S=O, ~1350 cm), amide (C=O, ~1650 cm), and oxadiazole (C=N, ~1600 cm) groups .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely follows modular assembly:
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Oxadiazole Formation: Cyclocondensation of a substituted hydrazide with a carboxylic acid derivative under dehydrating conditions.
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Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic substitution or coupling reactions.
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Amide Bond Formation: Coupling the oxadiazole amine with a butanoyl chloride intermediate.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Hydrazide Synthesis | 3,4,5-Trimethoxybenzoic acid + Hydrazine | 3,4,5-Trimethoxybenzohydrazide |
| 2 | Oxadiazole Cyclization | POCl, DMF, 80–100°C | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
| 3 | Sulfonylation | Benzenesulfonyl chloride, Pyridine | 4-Benzenesulfonylbutanoyl Chloride |
| 4 | Amide Coupling | EDC/HOBt, DCM, RT | Target Compound |
Yield Optimization Challenges
Key challenges in synthesizing such polyfunctional oxadiazoles include:
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Regioselectivity Control: Ensuring proper cyclization during oxadiazole formation to avoid 1,2,4-oxadiazole byproducts.
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Steric Hindrance: Bulk from the trimethoxyphenyl group may reduce coupling efficiency during amide bond formation .
Physicochemical and Pharmacological Properties
Predicted ADME Profiles
Computational models (e.g., SwissADME) suggest:
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Lipophilicity: LogP ≈ 3.2 (moderate permeability but potential CYP450 inhibition risk).
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Solubility: Aqueous solubility <10 μg/mL, necessitating formulation enhancements.
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Metabolic Stability: Susceptible to hepatic oxidation via CYP3A4 due to methoxy groups .
Biological Activity Inference
Although direct bioactivity data are lacking, structurally related compounds exhibit:
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Antiproliferative Effects: 1,3,4-Oxadiazoles with trimethoxyphenyl groups show IC values of 1.5–8.7 μM against MCF-7 and HeLa cell lines .
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Microtubule Disruption: Analogous sulfonamide-oxadiazoles inhibit tubulin polymerization by binding at the colchicine site .
Table 3: Comparative Bioactivity of Analogous Compounds
Structure-Activity Relationship (SAR) Considerations
Critical Substituent Effects
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3,4,5-Trimethoxyphenyl Group: Essential for tubulin binding; demethylation reduces potency by >10-fold .
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Sulfonamide Linkage: Enhances solubility and hydrogen bonding capacity compared to alkyl chains .
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Oxadiazole Ring: The 1,3,4-isomer shows superior metabolic stability over 1,2,4-oxadiazoles in hepatic microsomes.
Toxicity and Selectivity
Preliminary toxicity assessments of analogs indicate:
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hERG Inhibition Risk: Moderate (IC ≈ 12 μM), suggesting potential cardiotoxicity at high doses .
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Cancer vs. Normal Cell Selectivity: 3–5-fold selectivity observed in MDA-MB-231 vs. MCF-10A cells .
Future Research Directions
Priority Investigations
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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Cocrystallization Studies: Determine precise binding modes with tubulin or kinase targets.
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Prodrug Development: Address solubility limitations through phosphate or peptide conjugates.
Patent Landscape
While no patents directly claim this compound, CN101298466B protects related oxadiazole derivatives with anticancer applications, suggesting potential intellectual property opportunities through structural novelty.
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